Opromazine hydrochloride
Overview
Description
Opromazine Hydrochloride, also known as promazine hydrochloride, is a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. It is structurally similar to chlorpromazine but exhibits less antipsychotic activity. This compound is used in the short-term treatment of disturbed behavior and as a tranquilizer in veterinary medicine .
Preparation Methods
The synthesis of Opromazine Hydrochloride involves several steps:
Reaction of Diethylamine and Epoxypropane: This step produces 1-diethylamino-2-propanol.
Reaction with Chloride Sulfoxide and Toluene: This step yields 1-diethylamino-2-chloropropane.
Reaction with Phenothiazine: This step forms the crude promazine free base.
Purification and Salification: The crude promazine is purified and then reacted with hydrochloric acid to form this compound
Chemical Reactions Analysis
Opromazine Hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly involving its amino group.
Reduction: It can be reduced under specific conditions, although this is less common.
Common reagents used in these reactions include bromamine-B for oxidation and various acids for substitution reactions. The major products formed depend on the specific reaction conditions but often include oxidized or substituted derivatives of the original compound .
Scientific Research Applications
Opromazine Hydrochloride has several scientific research applications:
Chemistry: It is used in studies involving drug-surfactant interactions and micellization properties.
Biology: It is used to study its effects on dopamine receptors and other neurotransmitter systems.
Industry: It is used in veterinary medicine as a tranquilizer for animals.
Mechanism of Action
Opromazine Hydrochloride exerts its effects by blocking various receptors in the brain, including dopamine receptors (types 1, 2, and 4), serotonin receptors (types 2A and 2C), muscarinic receptors (types 1 through 5), alpha(1)-receptors, and histamine H1-receptors. By blocking these receptors, it prevents over-stimulation and helps control psychotic symptoms .
Comparison with Similar Compounds
Opromazine Hydrochloride is similar to other phenothiazine derivatives such as chlorpromazine and propiomazine. it has less antipsychotic activity compared to chlorpromazine and is primarily used for its tranquilizing and antiemetic properties . Other similar compounds include:
Chlorpromazine: More potent antipsychotic effects.
This compound is unique in its combination of tranquilizing and antiemetic properties, making it suitable for specific medical and veterinary applications .
Properties
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMLCOTJLYYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636606 | |
Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316-07-4 | |
Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC17470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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